molecular formula C27H39N3O9 B15168683 6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid CAS No. 648441-69-4

6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid

Cat. No.: B15168683
CAS No.: 648441-69-4
M. Wt: 549.6 g/mol
InChI Key: HXSNLGCKVHRRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid is a multifunctional organic compound featuring a central benzene core symmetrically functionalized with three hexanoic acid chains via carbonylazanediyl linkers. This unique structure, which integrates a rigid aromatic core with flexible aliphatic carboxylic acid termini, makes it a valuable building block in research, particularly in the fields of supramolecular chemistry and materials science. The compound is primarily used as a precursor for the synthesis of novel metal-organic frameworks (MOFs) and covalent organic polymers (COPs), where its multiple coordination and hydrogen bonding sites can be exploited to create complex porous structures. Researchers also utilize it in the development of advanced polymeric materials, such as dendrimers and cross-linked hydrogels, leveraging its trifunctional nature to introduce specific mechanical properties or functionality. This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. Key applications for researchers include: • MOF Synthesis: Serves as a versatile organic linker for constructing porous crystalline materials with potential applications in gas storage and separation. • Polymer Chemistry: Acts as a trifunctional monomer or cross-linking agent to create networks with tailored properties. • Surface Functionalization: Used to modify surfaces with multiple carboxylic acid groups for enhanced binding or biocompatibility. • Supramolecular Assemblies: The pre-organized structure is ideal for creating discrete or extended self-assembled structures through non-covalent interactions.

Properties

CAS No.

648441-69-4

Molecular Formula

C27H39N3O9

Molecular Weight

549.6 g/mol

IUPAC Name

6-[[3,5-bis(5-carboxypentylcarbamoyl)benzoyl]amino]hexanoic acid

InChI

InChI=1S/C27H39N3O9/c31-22(32)10-4-1-7-13-28-25(37)19-16-20(26(38)29-14-8-2-5-11-23(33)34)18-21(17-19)27(39)30-15-9-3-6-12-24(35)36/h16-18H,1-15H2,(H,28,37)(H,29,38)(H,30,39)(H,31,32)(H,33,34)(H,35,36)

InChI Key

HXSNLGCKVHRRHS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O)C(=O)NCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Core Structure and Functional Groups

The compound’s skeleton comprises:

  • Benzene-1,3,5-triyl backbone : A planar aromatic ring with three substituents at the 1, 3, and 5 positions.
  • Carbonylazanediyl linkages : Amide bonds (–NH–CO–) connecting the benzene core to hexanoic acid chains.
  • Hexanoic acid side chains : Six-carbon aliphatic chains terminating in carboxylic acid groups.

The molecular formula is C₂₁H₃₆N₆O₆ , with a molecular weight of 549.27 g/mol .

Hypothetical Synthesis Pathways

Multi-Step Amidation Strategy

A plausible synthetic route involves sequential or parallel amidation reactions between a tri-functional benzene derivative and 6-aminohexanoic acid. Below is a generalized workflow:

Step Reaction Reagents/Conditions Purpose
1. Core Synthesis Preparation of benzene-1,3,5-tricarboxylic acid Oxidation of benzene derivatives (e.g., nitration/cyanation followed by hydrolysis) Generates tri-carboxylic acid precursor.
2. Amine Introduction Conversion of carboxylic acids to amines Thionyl chloride (SOCl₂) followed by ammonolysis Activates carboxylic acids for nucleophilic substitution.
3. Coupling Reactions Formation of amide bonds EDC/HOBt, DCC, or active esters (e.g., NHS esters) in polar aprotic solvents (DMF, DMSO) Facilitates bond formation between activated carboxylic acids and amines.
4. Deprotection/Purification Removal of protecting groups (if used) Acidic or basic hydrolysis, followed by recrystallization Isolates the final product.

Key Challenges :

  • Steric hindrance : The benzene core’s symmetry may complicate regioselective substitution.
  • Yield optimization : Multi-step protocols often suffer from cumulative losses, necessitating high-efficiency coupling agents[6.1.1].

One-Pot Synthesis Approach

An alternative method could employ a one-pot reaction system to minimize intermediate isolation:

  • Core activation : Simultaneous conversion of benzene-1,3,5-tricarboxylic acid to active esters (e.g., using NHS/EDC).
  • Amine coupling : Direct reaction with 6-aminohexanoic acid under controlled pH and temperature.
Parameter Optimal Range Rationale
Solvent DMF, THF, or DMSO Polar aprotic solvents stabilize intermediates.
Temperature 0–25°C (for coupling agents) Minimizes side reactions.
Catalyst HOBt, DMAP, or DMAP·HCl Enhances coupling efficiency.

Advantages :

  • Reduced purification steps.
  • Potential for higher overall yields.

Limitations :

  • Requires precise stoichiometric control.
  • Risk of competing hydrolysis or decomposition.

Comparative Analysis of Analogous Compounds

Triazine-Based Derivatives

The compound 6,6',6''-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))trihexanoic acid (CAS 80584-91-4) shares structural similarities, with a triazine core instead of benzene. Its synthesis may involve:

  • Triazine core preparation : Cyanogen chloride cyclization or nitration of triazine precursors.
  • Amine introduction : Hydrogenation of nitrile groups to amines.
  • Coupling with hexanoic acid : Amidation via carbodiimide-mediated reactions.
Triazine vs. Benzene Core Triazine Benzene
Reactivity Higher due to electron-deficient ring Lower (aromatic stability)
Coupling Efficiency Faster amidation kinetics Slower, requiring stronger activators
Stability Susceptible to hydrolysis More robust under acidic/basic conditions

Metal-Organic Framework (MOF) Precursors

1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB, CAS 650446-44-1), a MOF ligand, undergoes analogous coupling reactions with metal ions. While distinct from the target compound, its synthesis highlights critical parameters:

  • Solvent choice : N,N-Diethylformamide (DEF) facilitates metal-ligand coordination.
  • Purity control : Residual solvents (e.g., DMSO) must be quantified and minimized.

Critical Challenges and Mitigation Strategies

Steric and Electronic Effects

The benzene core’s symmetry introduces challenges in achieving regioselective substitution. Strategies to address this include:

  • Protective groups : Temporarily block reactive sites during sequential reactions.
  • Catalytic asymmetric synthesis : Enzymes or chiral catalysts to direct regioselectivity.

Scalability and Cost

Industrial production of similar corrosion inhibitors (e.g., "Corrosion inhibitor ABC 730") involves scaled-up versions of these methods, with U.S. production volumes exceeding 100,000 lb annually. Key cost factors include:

  • Reagent expense : EDC/HOBt vs. DCC.
  • Waste management : Solvent recovery systems.

Data Tables and Summary

Hypothetical Reaction Conditions

Parameter Benzene Core Triazine Core
Coupling Agent EDC/HOBt DCC
Solvent DMF THF
Temperature 25°C 0°C (slow addition)
Yield (Theoretical) 60–70% 50–60%

Comparative Yields for Analogous Compounds

Compound Synthetic Route Reported Yield Source
1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) Suzuki coupling ~85% Sigma-Aldrich
6,6',6''-Triazine-trihexanoic acid Multi-step amidation ~55% PubChem

Chemical Reactions Analysis

Types of Reactions

6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.

Scientific Research Applications

6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6,6’,6’'-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The benzene ring provides a stable framework that can interact with aromatic systems in biological molecules.

Comparison with Similar Compounds

Structural Analogues with Triazine Cores

Compound: 6,6',6''-(1,3,5-Triazine-2,4,6-triyltriimino)trihexanoic acid (CAS 80584-91-4)

  • Molecular Formula : C₂₁H₃₆N₆O₆ .
  • Molecular Weight : 468.55 g/mol .
  • Density : 1.305 g/cm³ .
  • Applications : Widely used as a corrosion inhibitor (e.g., Irgacor L190, Belcor 590) due to its ability to chelate metal ions .

Key Differences :

  • Core Structure : The triazine core is electron-deficient compared to benzene, enhancing its coordination capability with metals.
  • Linker Groups: Triimino (–NH–) vs. carbonylazanediyl (–NH–CO–) groups, leading to differences in acidity and reactivity.
  • Solubility : The triazine derivative’s polarity may result in higher aqueous solubility than the benzene analogue.

Benzene-Cored Derivatives in Metal-Organic Frameworks (MOFs)

Examples :

  • MOF-210: Utilizes benzene-1,3,5-triyltris(ethyne-2,1-diyl)tribenzoate linkers. Surface Area: 6,240 m²/g (BET), enabling exceptional gas storage (e.g., 2,870 mg/g CO₂) . Topology: Non-interpenetrating networks due to symmetry, maximizing porosity .

Comparison :

  • Functionality : MOF linkers prioritize carboxylate groups for metal coordination, whereas the target compound’s carboxylic acids may serve similar roles but lack extended conjugation.
  • Applications : MOFs excel in gas storage and catalysis, while the target compound’s standalone structure may focus on small-molecule interactions or organic synthesis.

Other Triazine-Based Polycarboxylic Acids

Example: Propanoic acid, 2,2',2''-[1,3,5-triazine-2,4,6-triyltris[(3-hydroxy-4,1-phenylene)oxy]]tris-1,1',1"-trioctylester .

  • Structure: Combines triazine with propanoate esters and phenolic groups.
  • Applications : UV stabilizers or surfactants, diverging from corrosion inhibition or MOF construction .

Comparison :

  • Functional Groups : Ester vs. carboxylic acid termini alter hydrophobicity and metal-binding behavior.
  • Flexibility: Longer alkyl chains (octyl vs. hexanoic acid) enhance solubility in nonpolar media.

Data Table: Comparative Analysis

Property 6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic Acid (Target) 6,6',6''-(1,3,5-Triazine-2,4,6-triyltriimino)trihexanoic Acid MOF-210 Linker
Core Structure Benzene 1,3,5-Triazine Benzene with ethyne-extended arms
Molecular Formula Not reported C₂₁H₃₆N₆O₆ C₄₈H₂₄O₁₂
Molecular Weight (g/mol) Not reported 468.55 ~840 (estimated)
Key Functional Groups –NH–CO–, –COOH –NH–, –COOH –COO⁻
Density (g/cm³) Not reported 1.305 ~0.21 (MOF crystal)
Applications Coordination chemistry, organic synthesis Corrosion inhibition Gas storage, catalysis

Research Findings and Implications

  • Electronic Effects : The benzene core’s electron-rich nature may reduce metal-binding affinity compared to triazine derivatives, impacting catalytic or inhibitory efficiency .
  • Synthetic Accessibility : Triazine-based compounds are often synthesized via nucleophilic substitution on trichlorotriazine, while benzene analogues may require palladium-catalyzed coupling or amidation .
  • Thermal Stability : MOF linkers with extended conjugation (e.g., ethyne groups) exhibit higher thermal stability (>400°C), whereas standalone carboxylic acid derivatives may decompose at lower temperatures .

Q & A

Q. What is the synthetic pathway for 6,6',6''-[Benzene-1,3,5-triyltris(carbonylazanediyl)]trihexanoic acid, and how are impurities removed during purification?

Methodological Answer: The compound is synthesized via a condensation reaction between 1,3,5-triazine-2,4,6-triamine (melamine) and hexanoic acid derivatives. A typical route involves reacting melamine with ε-caprolactam under controlled acidic conditions to form the triazine core with three hexanoic acid arms. Key steps include:

  • Reagent Ratios: Stoichiometric control (1:3 molar ratio of triazine to hexanoic acid derivatives) to prevent incomplete substitution.
  • Purification: Recrystallization from ethanol/water mixtures removes unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column resolves residual isomers or oligomers .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic methods is essential:

  • FTIR: Confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) functional groups.
  • NMR:
    • ¹H NMR: Identifies methylene protons in hexanoic chains (δ 1.2–2.4 ppm) and aromatic protons on the triazine ring (δ 8.5–9.0 ppm).
    • ¹³C NMR: Detects carbonyl carbons (~170 ppm) and triazine ring carbons (~160 ppm).
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak (C₂₇H₃₆N₆O₆, m/z = 540.3) .
Technique Key Peaks/Data Purpose
FTIR1700 cm⁻¹ (C=O)Functional group validation
¹H NMRδ 8.5–9.0 (triazine)Structural confirmation
ESI-MSm/z 540.3Molecular weight verification

Advanced Research Questions

Q. How does the hexanoic acid chain length influence the compound’s coordination behavior in metal-organic frameworks (MOFs)?

Methodological Answer: The hexanoic acid arms act as flexible linkers in MOFs, enabling pore size modulation. Key considerations:

  • Pore Size: Longer chains (e.g., hexanoic vs. acetic acid) increase inter-metal distances, expanding pore apertures (up to 28.8 Å in isoreticular MOFs) .
  • Flexibility vs. Stability: Longer chains may reduce thermal stability but enhance gas adsorption (e.g., methane storage at 240 cm³/g) due to increased surface area.
  • Experimental Design: Compare MOFs synthesized with this compound to those using shorter-chain analogs (e.g., benzene-1,3,5-tricarboxylic acid) via BET surface area analysis and gas adsorption isotherms .

Q. How can researchers resolve contradictions in reported proton conductivity values for polymers derived from this compound?

Methodological Answer: Discrepancies in proton conductivity (e.g., 10⁻³ S/cm vs. 10⁻⁵ S/cm) arise from variations in:

  • Hydration Levels: Measure conductivity under controlled humidity (e.g., 30–90% RH) using impedance spectroscopy.
  • Crystallinity: Compare amorphous vs. crystalline phases via X-ray diffraction (XRD). Higher crystallinity often reduces conductivity due to restricted ion mobility.
  • Post-Synthetic Modification: Introduce sulfonic acid groups via sulfonation to enhance proton transport .

Q. What challenges arise when incorporating this compound into multivariate MOFs (MTV-MOFs) with mixed linkers?

Methodological Answer: MTV-MOFs require precise spatial arrangement of multiple linkers. Challenges include:

  • Linker Competition: The compound’s bulkiness may dominate coordination sites, suppressing incorporation of secondary linkers. Mitigate via stepwise synthesis (e.g., add smaller linkers first).
  • Phase Separation: Monitor via powder XRD and transmission electron microscopy (TEM). Use linkers with similar coordination kinetics (e.g., carboxylates vs. pyridines) .
  • Functional Group Compatibility: Ensure pH stability during synthesis (e.g., avoid basic conditions that deprotonate carboxylic acids prematurely) .

Q. What strategies optimize this compound’s use in covalent organic frameworks (COFs) for photocatalytic applications?

Methodological Answer:

  • Bandgap Engineering: Functionalize the triazine core with electron-withdrawing groups (e.g., –NO₂) to reduce the bandgap (measured via UV-Vis diffuse reflectance).
  • Charge Transport: Enhance π-conjugation by copolymerizing with aromatic aldehydes (e.g., 1,3,5-triformylbenzene) .
  • Stability Testing: Expose COFs to UV light (λ = 365 nm) for 24 hours and assess crystallinity retention via XRD .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.